Welcome to the BenchChem Online Store!
molecular formula C6H8BrNO2 B1282867 1-(2-Bromoethyl)pyrrolidine-2,5-dione CAS No. 55943-72-1

1-(2-Bromoethyl)pyrrolidine-2,5-dione

Cat. No. B1282867
M. Wt: 206.04 g/mol
InChI Key: AXYDHHRUFSOIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07674797B2

Procedure details

To a mixture of dihydro-furan-2,5-dione (396 mg, 4.00 mmol) and 1,2-dibromo-ethane (1.50 g, 8.00 mmol) in CH3CN (20 ml) was added K2CO3 (829 mg, 6.00 mmol) at room temperature. The mixture was stirred at reflux overnight and the solvent was evaporated. The mixture was diluted with EtOAc (150 mL), washed with water, sat. Na2CO3aq., brine, and dried over MgSO4. The solvent was evaporated to give 1-(2-bromo-ethyl)-pyrrolidine-2,5-dione that was used for next step without further purification (580 mg, 70.4%).
Quantity
396 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
829 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5](=[O:6])[CH2:4][CH2:3][C:2]1=O.[Br:8][CH2:9][CH2:10]Br.C([O-])([O-])=O.[K+].[K+].CC#[N:20]>>[Br:8][CH2:9][CH2:10][N:20]1[C:2](=[O:1])[CH2:3][CH2:4][C:5]1=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
396 mg
Type
reactant
Smiles
O1C(CCC1=O)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
20 mL
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
829 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc (150 mL)
WASH
Type
WASH
Details
washed with water, sat. Na2CO3aq
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
, brine, and dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCCN1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.